

# A Technical Guide to Covalent Labeling with BP Fluor 568 NHS Ester

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## Compound of Interest

Compound Name: BP Fluor 568 NHS ester

Cat. No.: B15091921

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This guide provides a comprehensive overview of the principles and methodologies for using BP Fluor 568 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of biomolecules. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the labeling chemistry, experimental protocols, and key performance characteristics of this fluorophore.

## Core Principles: The Chemistry of Amine-Reactive Labeling

**BP Fluor 568 NHS Ester** is an amine-reactive fluorescent dye, widely utilized for covalently attaching the bright, photostable BP Fluor 568 fluorophore to biomolecules.[1][2] The core of its functionality lies in the N-hydroxysuccinimidyl ester group, which provides high reactivity and selectivity towards primary aliphatic amines.[3][4] These primary amines are readily available on biomolecules such as proteins (at the N-terminus and the side chain of lysine residues) and amine-modified oligonucleotides.[5][6]

The labeling reaction is a nucleophilic acyl substitution. The unprotonated primary amine group on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[6][7] This amide bond is as stable as a peptide bond, ensuring a permanent fluorescent label on the target molecule.[8]

The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[5][9] An optimal pH range of 7.2 to 8.5 is typically recommended.[3][5] At lower pH values, the primary amines are protonated (R-NH<sub>3</sub><sup>+</sup>), rendering them non-nucleophilic and unreactive.[5][9] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, where water molecules compete with the amine, reducing the labeling efficiency.[5]

## Key Properties of BP Fluor 568

BP Fluor 568 is a bright, orange fluorescent dye with properties well-suited for various bio-imaging and detection applications, including fluorescence microscopy and flow cytometry.[1][10] It exhibits high fluorescence quantum yield and photostability.[10] A notable advantage of BP Fluor 568 is its ability to be conjugated to proteins at high molar ratios with minimal self-quenching, which allows for the creation of brighter conjugates and more sensitive detection.[1][10] The dye is water-soluble and its fluorescence emission is stable over a wide pH range (pH 4 to 10).[1][8]

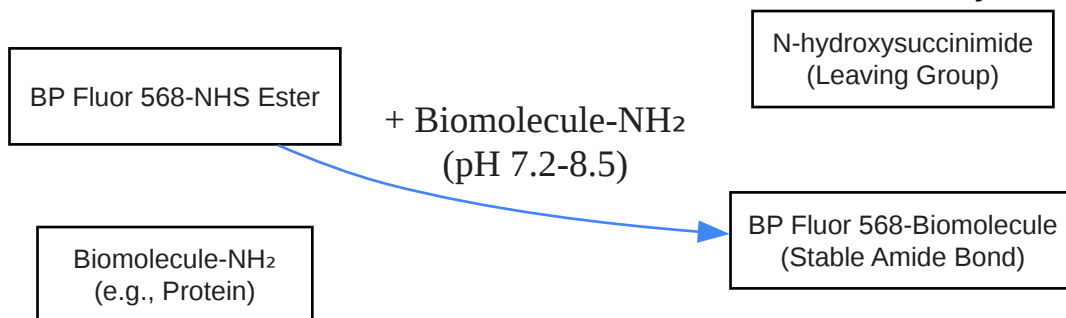
## Quantitative Data Summary

Property	Value	Reference(s)
Excitation Maximum (Ex)	578 nm	[1][2][11]
Emission Maximum (Em)	602 nm	[1][2][11]
Extinction Coefficient	88,000 cm <sup>-1</sup> M <sup>-1</sup>	[1][11]
Molecular Weight	791.8 g/mol	[1][11]
Recommended pH range	7.2 - 8.5	[3][5]
Solubility	Water, DMSO, DMF	[1]

## Visualizing the Mechanism and Workflow

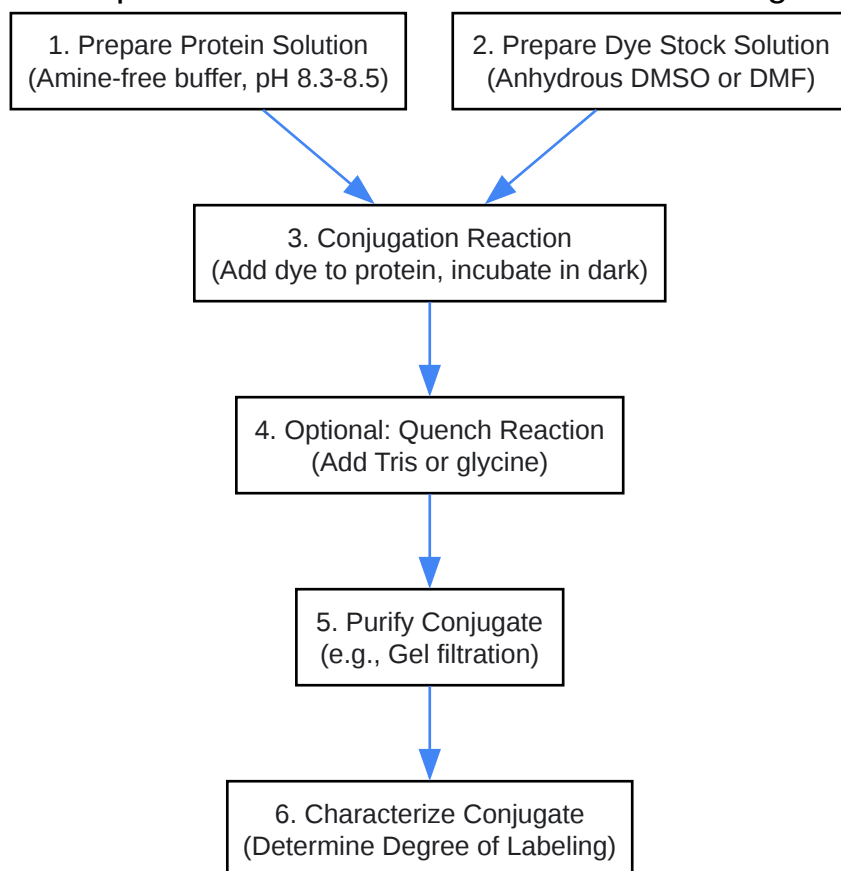
To further elucidate the labeling process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

## Chemical Reaction of BP Fluor 568 NHS Ester with a Primary Amine

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Caption: Reaction of **BP Fluor 568 NHS ester** with a primary amine.

## Experimental Workflow for Protein Labeling

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Caption: A typical workflow for labeling proteins with **BP Fluor 568 NHS ester**.

## Detailed Experimental Protocol: Protein Labeling

This protocol provides a general guideline for the conjugation of **BP Fluor 568 NHS ester** to a protein, such as an antibody. The ratios of dye to protein may need to be optimized for specific applications.[\[12\]](#)

### Materials and Reagents

- **BP Fluor 568 NHS Ester**
- Protein to be labeled (in an amine-free buffer like PBS or bicarbonate)
- Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[\[9\]](#)
- Quenching solution (optional): 1 M Tris-HCl or glycine, pH 7.4
- Purification column (e.g., gel filtration or spin desalting column)

### Procedure

- Preparation of Protein Solution:
  - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction. [\[9\]](#)[\[12\]](#)
- Preparation of Dye Stock Solution:
  - Immediately before use, dissolve the **BP Fluor 568 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[13\]](#) Vortex to ensure complete dissolution. NHS esters are moisture-sensitive, so use a dry solvent.[\[12\]](#)
- Calculation of Reagent Volumes:
  - Determine the desired molar excess of dye to protein. A starting point is often a 10-20 fold molar excess.

- Calculate the volume of dye stock solution to add to the protein solution based on the concentrations and desired molar ratio.
- Conjugation Reaction:
  - While gently stirring or vortexing, add the calculated volume of the dye stock solution to the protein solution.[12][13]
  - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9][12] Alternatively, the reaction can be carried out overnight on ice.[9]
- Quenching the Reaction (Optional):
  - To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[12]
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.[9][12] The first colored band to elute will be the fluorescently labeled protein.
- Storage of the Conjugate:
  - Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[13] It is advisable to add a cryoprotectant like glycerol if freezing and to aliquot to avoid repeated freeze-thaw cycles. Protect from light.[13]

This comprehensive guide provides the foundational knowledge and practical steps for the successful use of **BP Fluor 568 NHS ester** in your research. By understanding the underlying chemistry and carefully controlling the reaction conditions, you can achieve efficient and reproducible labeling of your biomolecules for a wide range of applications.

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